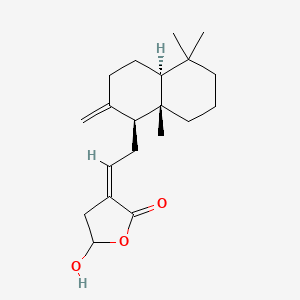

Coronarin D

Description

from Hedychium coronarium; inhibits both constitutive and inducible nuclear factor-kappa B pathway activation, leading to potentiation of apoptosis, inhibition of invasion, and suppression of osteoclastogenesis; structure in first source

Properties

Molecular Formula |

C20H30O3 |

|---|---|

Molecular Weight |

318.4 g/mol |

IUPAC Name |

(3Z)-3-[2-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-5-hydroxyoxolan-2-one |

InChI |

InChI=1S/C20H30O3/c1-13-6-9-16-19(2,3)10-5-11-20(16,4)15(13)8-7-14-12-17(21)23-18(14)22/h7,15-17,21H,1,5-6,8-12H2,2-4H3/b14-7-/t15-,16-,17?,20+/m0/s1 |

InChI Key |

DYYYQLXAGIXUGM-FKKKBMQXSA-N |

Isomeric SMILES |

C[C@]12CCCC([C@@H]1CCC(=C)[C@@H]2C/C=C\3/CC(OC3=O)O)(C)C |

Canonical SMILES |

CC1(CCCC2(C1CCC(=C)C2CC=C3CC(OC3=O)O)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Isolating Coronarin D from Hedychium coronarium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for isolating Coronarin D, a labdane diterpene with significant therapeutic potential, from the rhizomes of Hedychium coronarium. The document details established experimental protocols, presents quantitative data for comparison, and visualizes key biological pathways and experimental workflows.

Introduction to this compound

This compound is a bioactive compound isolated from the rhizomes of Hedychium coronarium, a plant belonging to the Zingiberaceae family.[1][2] This labdane diterpene has garnered considerable interest in the scientific community due to its diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5] Mechanistic studies have revealed that this compound exerts its effects through the modulation of key cellular signaling pathways, such as the NF-κB and MAPK pathways, leading to the induction of apoptosis and inhibition of cell proliferation and invasion.[3][6][7] This guide focuses on the critical first step in harnessing the potential of this compound: its efficient isolation and purification.

Extraction of this compound from Plant Material

The initial step in isolating this compound involves the extraction of the compound from the dried and powdered rhizomes of Hedychium coronarium. The choice of solvent and extraction method significantly impacts the yield and purity of the crude extract.

Sample Preparation

Freshly collected rhizomes of Hedychium coronarium are first cleaned, washed, and cut into thin slices. The slices are then shade-dried for several days and subsequently pulverized into a fine powder.[5][8][9]

Extraction Protocols

Soxhlet extraction is a commonly employed method for obtaining the crude extract containing this compound. Various solvents of differing polarities have been utilized, with acetone demonstrating superior extraction efficiency in some studies.

Table 1: Comparison of Solvents for Soxhlet Extraction of this compound

| Solvent | Extraction Time (hours) | Yield of Crude Extract (%) | Reference |

| n-Hexane | 8 | 0.702 | [10] |

| Acetone | 8 | 2.33 | [10] |

| Methanol | 8 | 1.914 | [10] |

| Hexane | 24 | Not specified | [8] |

| 70% Ethanol | 8 | 7.14 | [9] |

Experimental Protocol: Soxhlet Extraction

-

Pack the powdered rhizome material (e.g., 10 g) into a thimble.

-

Place the thimble into the main chamber of the Soxhlet extractor.

-

Fill the distilling flask with the chosen solvent (e.g., 250 mL of acetone).

-

Heat the solvent to reflux. The solvent vapor travels up a distillation arm and floods into the chamber housing the thimble.

-

Once the chamber is almost full, it is automatically emptied by a siphon side arm, with the solvent running back down to the distillation flask. This cycle is repeated for the specified duration (e.g., 8 hours).

-

After extraction, the solvent is removed from the extract using a rotary evaporator at a controlled temperature (e.g., 50°C).[10]

-

The resulting crude extract is stored, typically at 4°C, for further purification.[10]

Purification of this compound

Following extraction, the crude extract, which contains a mixture of phytochemicals, is subjected to chromatographic techniques to isolate this compound.

Column Chromatography

A primary method for the purification of this compound is silica gel column chromatography. This technique separates compounds based on their polarity.

Table 2: Column Chromatography Parameters for this compound Isolation

| Stationary Phase | Mobile Phase System | Elution of this compound | Reference |

| Silica Gel (100-200 mesh) | Hexane followed by increasing polarity with Ethyl Acetate | 20% Ethyl Acetate in Petroleum Ether | [8] |

| Silica Gel | Chloroform, Chloroform/Methanol gradients | Not specified | [11] |

Experimental Protocol: Silica Gel Column Chromatography

-

Prepare a slurry of silica gel (e.g., 100-200 mesh) in the initial mobile phase (e.g., hexane).

-

Pack a glass column with the silica gel slurry.

-

Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the column.

-

Begin elution with the initial, non-polar solvent (e.g., hexane).

-

Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in increasing concentrations.

-

Collect fractions of the eluate and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing this compound.[8]

-

Pool the fractions containing pure this compound and evaporate the solvent.

One study reported a yield of 16.21% (3.16 g) of this compound from fractions eluted with 20% ethyl acetate in petroleum ether.[8]

High-Performance Liquid Chromatography (HPLC)

For further purification and quantitative analysis, High-Performance Liquid Chromatography (HPLC) is employed. Reversed-phase HPLC is a common method for separating compounds like this compound.

Table 3: HPLC Parameters for this compound Analysis and Purification

| Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Retention Time (min) | Reference |

| COSMOSIL 5C18-AR-II | Acetonitrile/Water (7:3) | Not specified | Not specified | Not specified | [11] |

| Not specified | Water (35%) and Acetonitrile (75%) | 1 | 254 | 5.42 | [9] |

Experimental Protocol: Reversed-Phase HPLC

-

Dissolve the partially purified this compound sample in an appropriate solvent (e.g., HPLC-grade ethanol).

-

Filter the sample through a 0.20 µm filter.[9]

-

Set up the HPLC system with the specified column and mobile phase.

-

Inject a defined volume of the sample (e.g., 20 µL) into the HPLC system.[9]

-

Run the isocratic or gradient elution as per the established method.

-

Detect the compound at the specified wavelength (e.g., 254 nm).[9]

-

Collect the peak corresponding to the retention time of this compound.

Quantitative Analysis

High-Performance Thin-Layer Chromatography (HPTLC) is a validated method for the quantitative determination of this compound in Hedychium coronarium extracts.

Table 4: HPTLC Method for Quantification of this compound

| Parameter | Specification | Reference |

| Stationary Phase | Silica gel 60F254 HPTLC plates | [10] |

| Mobile Phase | n-hexane–ethyl acetate (80:20 v/v) | [10] |

| Detection Wavelength | 231 nm (in absorption mode) | [10] |

| Rf Value of this compound | 0.20 | [10] |

A study on tissue-cultured plantlets of Hedychium coronarium reported a maximum this compound content of 3.51%, compared to 2.35% in the mother plant, as quantified by HPTLC.[1]

Signaling Pathways Modulated by this compound

This compound's biological activities are attributed to its interaction with specific intracellular signaling pathways. Understanding these pathways is crucial for drug development.

NF-κB Signaling Pathway

This compound has been shown to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) pathway, which is a key mediator of inflammation, cell survival, and proliferation.[3][7] It achieves this by inhibiting IκBα kinase (IKK) activation, which in turn prevents the phosphorylation and degradation of IκBα, the inhibitor of NF-κB. This leads to the suppression of p65 nuclear translocation and the transcription of NF-κB target genes.[7]

Caption: Inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

This compound can also activate the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically stimulating the phosphorylation of ERK and JNK.[6] This activation contributes to the inhibition of cell proliferation and the induction of the intrinsic apoptotic pathway.[6]

Caption: Activation of the MAPK signaling pathway by this compound.

Experimental Workflow Visualization

The overall process of isolating and analyzing this compound can be visualized as a streamlined workflow, from the initial plant material to the final purified compound and its biological assessment.

Caption: General workflow for the isolation and analysis of this compound.

Conclusion

The isolation of this compound from Hedychium coronarium is a multi-step process that requires careful optimization of extraction and purification parameters. This guide provides a consolidated resource of established protocols and quantitative data to aid researchers in obtaining this promising therapeutic compound. The visualization of the key signaling pathways and experimental workflows offers a clear conceptual framework for understanding the biological context and practical execution of this compound isolation and analysis. Further research into optimizing yields and exploring the full therapeutic potential of this compound is warranted.

References

- 1. researchgate.net [researchgate.net]

- 2. Hedychium coronarium J. Koenig: Traditional Uses, Phytochemistry, Biological Activities and Future Aspects | Bentham Science [benthamscience.com]

- 3. researchgate.net [researchgate.net]

- 4. Uncharted Source of Medicinal Products: The Case of the Hedychium Genus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. florajournal.com [florajournal.com]

- 6. Anticancer activities and mechanism of action of the labdane diterpene this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. jetir.org [jetir.org]

- 9. Hedychium coronarium extract arrests cell cycle progression, induces apoptosis, and impairs migration and invasion in HeLa cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. akjournals.com [akjournals.com]

- 11. pubs.acs.org [pubs.acs.org]

Coronarin D: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coronarin D, a labdane-type diterpene isolated from the rhizomes of plants in the Zingiberaceae family, notably Hedychium coronarium, has emerged as a compound of significant interest in medicinal chemistry and pharmacology. Its potent cytotoxic and anti-inflammatory properties, primarily attributed to the inhibition of the NF-κB signaling pathway, position it as a promising candidate for further investigation in oncology and inflammatory disease research. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on its mechanism of action. Detailed experimental protocols for its isolation and biological evaluation are also presented to facilitate further research and development.

Chemical Structure and Identification

This compound is a bicyclic diterpenoid characterized by a labdane skeleton. Its systematic IUPAC name is (3Z)-3-[2-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-5-hydroxyoxolan-2-one[1]. The chemical structure and key identifiers are summarized below.

| Identifier | Value |

| IUPAC Name | (3Z)-3-[2-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-5-hydroxyoxolan-2-one[1] |

| Molecular Formula | C₂₀H₃₀O₃[1][2] |

| SMILES | C[C@]12CCCC([C@@H]1CCC(=C)[C@@H]2C/C=C\3/CC(OC3=O)O)(C)C[1] |

| InChIKey | DYYYQLXAGIXUGM-FKKKBMQXSA-N[1] |

| CAS Number | 119188-37-3[3] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and pharmacokinetic profiling. A summary of its key properties is provided in the table below.

| Property | Value | Source |

| Molecular Weight | 318.45 g/mol | [1][2] |

| Appearance | Colorless oil | [4] |

| Density | 1.1 ± 0.1 g/cm³ | [2] |

| Boiling Point | 466.7 ± 45.0 °C at 760 mmHg | [2] |

| Flash Point | 186.9 ± 21.5 °C | [2] |

| LogP | 4.99 | [2] |

| Vapor Pressure | 0.0 ± 2.6 mmHg at 25°C | [2] |

| Refractive Index | 1.535 | [2] |

| Optical Rotation | [α]D +10° | [5] |

Biological and Pharmacological Properties

This compound exhibits a range of biological activities, with its anti-cancer and anti-inflammatory effects being the most extensively studied.

Cytotoxic Activity

This compound has demonstrated significant cytotoxic effects against a variety of human cancer cell lines. Its antiproliferative activity is a key area of research for potential therapeutic applications in oncology. The table below summarizes the reported IC₅₀ values for this compound against various cancer cell lines.

| Cell Line | Cancer Type | IC₅₀ (µM) | Assay |

| A549 | Lung Carcinoma | 8 | Sulforhodamine B[6] |

| NPC-BM | Nasopharyngeal Carcinoma | ~8 (at 24h) | MTT[1] |

| NPC-039 | Nasopharyngeal Carcinoma | ~8 (at 24h) | MTT[1] |

| U-251 | Glioblastoma | TGI <50 | Not specified |

| 786-0 | Kidney Carcinoma | TGI <50 | Not specified |

| PC-3 | Prostate Cancer | TGI <50 | Not specified |

| OVCAR-3 | Ovarian Adenocarcinoma | TGI <50 | Not specified |

TGI: Total Growth Inhibition

Anti-inflammatory Activity

This compound has been shown to possess potent anti-inflammatory properties. This activity is primarily mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response. It has been reported to inhibit LPS-stimulated TNF-α production in mouse Bone Marrow-Derived Dendritic Cells (BMDCs) with an IC₅₀ value of 41.72 µM[6].

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The primary mechanism underlying the anti-inflammatory and, in part, the anti-cancer effects of this compound is its ability to inhibit the NF-κB signaling pathway. NF-κB is a transcription factor that plays a central role in regulating genes involved in inflammation, cell survival, proliferation, and invasion.

This compound has been shown to inhibit both constitutive and inducible NF-κB activation. It suppresses the activation of IκBα kinase (IKK), which is a key upstream kinase in the NF-κB cascade[3]. The inhibition of IKK prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. As a result, the p65 subunit of NF-κB is unable to translocate to the nucleus, leading to the downregulation of NF-κB target genes[3]. These target genes include those encoding for inflammatory cytokines, cell survival proteins (e.g., Bcl-2, survivin), and proteins involved in cell proliferation and invasion (e.g., cyclin D1, MMP-9)[3].

Inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocols

Isolation of this compound from Hedychium coronarium

The following protocol is a generalized procedure for the isolation of this compound from the rhizomes of H. coronarium.

Workflow for this compound Isolation

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound, a labdane diterpene, inhibits both constitutive and inducible nuclear factor-kappa B pathway activation, leading to potentiation of apoptosis, inhibition of invasion, and suppression of osteoclastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a labdane diterpene, inhibits both constitutive and inducible nuclear factor-κB pathway activation, leadin… [ouci.dntb.gov.ua]

- 5. This compound induces reactive oxygen species-mediated cell death in human nasopharyngeal cancer cells through inhibition of p38 MAPK and activation of JNK - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Coronarin K and L: Two Novel Labdane Diterpenes From Roscoea purpurea: An Ayurvedic Crude Drug [frontiersin.org]

A Technical Guide to the Mechanism of Action of Coronarin D in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Coronarin D, a labdane-type diterpene isolated from the rhizomes of Hedychium coronarium, has emerged as a promising natural product with significant anticancer properties. Its mechanism of action is multifaceted, targeting several core cellular processes and signaling pathways that are critical for tumor growth and survival. This document provides a comprehensive technical overview of this compound's effects on cancer cells, detailing its role in inducing apoptosis and cell cycle arrest, inhibiting metastasis, and modulating key signaling cascades, including the NF-κB and MAPK pathways. Quantitative data on its bioactivity are presented, along with detailed protocols for key experimental assays and visualizations of the underlying molecular pathways to support further research and development.

Core Anticancer Mechanisms of Action

This compound exerts its anticancer effects through several interconnected mechanisms, leading to a robust inhibition of cancer cell proliferation and survival.

Induction of Apoptosis

A primary mechanism of this compound is the induction of programmed cell death, or apoptosis, in various cancer cell lines.[1][2] This process is initiated through the generation of intracellular Reactive Oxygen Species (ROS).[3] The increase in ROS leads to a loss of mitochondrial membrane potential, a critical event that triggers the intrinsic apoptotic pathway.[4][5] This results in the sequential activation of caspase-9 and the executioner caspase-3.[4][6] Furthermore, this compound can also activate caspase-8, suggesting a potential involvement of the extrinsic apoptotic pathway.[4][6] The activation of these caspases culminates in the cleavage of key cellular substrates, such as Poly (ADP-ribose) polymerase (PARP), and the modulation of Bcl-2 family proteins, including the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL and upregulation of pro-apoptotic proteins like Bax.[2][4]

Induction of Cell Cycle Arrest

This compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest. Depending on the cancer cell type, this arrest occurs at either the G1/S or the G2/M checkpoint.[2][3] In glioblastoma cells, this compound induces a G1 phase arrest, which is associated with increased expression of the p21 protein, a cyclin-dependent kinase inhibitor.[2] This arrest is also linked to the phosphorylation of histone H2AX, a marker of DNA damage, which can serve as a signal to halt cell cycle progression.[2] In nasopharyngeal carcinoma cells, treatment with this compound leads to an arrest in the G2/M phase of the cell cycle.[3]

Inhibition of Metastasis and Angiogenesis

The spread of cancer to distant organs is a major cause of mortality. This compound has been shown to inhibit key processes involved in metastasis and angiogenesis by suppressing the NF-κB signaling pathway.[1][7] This inhibition leads to the downregulation of several NF-κB target genes that are crucial for invasion and angiogenesis, including matrix metalloproteinase-9 (MMP-9), intercellular adhesion molecule-1 (ICAM-1), and vascular endothelial growth factor (VEGF).[1][7]

Modulation of Autophagy

This compound has also been observed to induce autophagy in cancer cells, characterized by the increased expression of Beclin-1 and the conversion of LC3-I to LC3-II.[3][4] The role of autophagy in this context appears to be cell-type dependent. In nasopharyngeal cancer, autophagy acts as a pro-survival mechanism, and its inhibition potentiates the cytotoxic effects of this compound.[3] This suggests that a combination therapy of this compound with an autophagy inhibitor could be a promising therapeutic strategy.[3]

Molecular Signaling Pathways

This compound's anticancer activities are mediated through the modulation of critical intracellular signaling pathways.

Inhibition of the NF-κB Pathway

One of the most well-documented mechanisms of this compound is its potent inhibition of the Nuclear Factor-κB (NF-κB) signaling pathway.[1][7][8] It blocks both constitutive and inducible NF-κB activation.[1][7] The inhibition occurs through the direct suppression of IκBα kinase (IKK) activity.[7][8] This prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB dimers (p65/p50) in the cytoplasm.[7][8] As a result, the nuclear translocation of p65 is blocked, leading to the transcriptional repression of numerous NF-κB target genes that promote proliferation, survival, and metastasis.[1][7][9]

Activation of the MAPK/JNK Pathway

This compound stimulates the Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the c-Jun N-terminal kinase (JNK).[3][4][6] The activation of JNK is a critical event that mediates this compound-induced apoptosis in multiple cancer types, including hepatocellular, nasopharyngeal, and oral cancers.[4][6][10] Pharmacological inhibition of JNK has been shown to attenuate the apoptotic effects of this compound, confirming its central role in the cell death mechanism.[4][5] This activation is often downstream of ROS production.

Indirect Effects on STAT3-Regulated Genes

While direct inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway by this compound has not been reported, there is a significant overlap in the target genes of NF-κB and STAT3. Many genes involved in cell survival (e.g., Bcl-2, survivin) and proliferation (e.g., c-myc, cyclin D1) are regulated by both transcription factors.[1][11] Therefore, by potently inhibiting the NF-κB pathway, this compound indirectly suppresses the expression of key oncogenes that are also under the control of STAT3, contributing to its overall anticancer effect.

Quantitative Data Summary

The antiproliferative activity of this compound has been quantified across various human cancer cell lines.

Table 1: Antiproliferative Activity of this compound Data represents the Total Growth Inhibition (TGI) concentration in µM after 48 hours of treatment.

| Cell Line | Cancer Type | TGI (µM) |

| U-251 | Glioblastoma | <50 |

| 786-0 | Kidney | <50 |

| PC-3 | Prostate | <50 |

| OVCAR-3 | Ovary | <50 |

| Source: Adapted from Franco et al., Molecules, 2019.[2][12] |

Table 2: Potentiation of Chemotherapeutic Agents by this compound (10 µM) Data represents the IC50 values (concentration for 50% inhibition) of various chemotherapeutic agents with and without this compound.

| Cancer Type | Cell Line | Chemotherapeutic Agent | Drug IC50 | Drug + this compound IC50 |

| Myeloid Leukemia | KBM-5 | Doxorubicin | 10 nmol/L | 2 nmol/L |

| Myeloma | U266 | Doxorubicin | 20 nmol/L | 5 nmol/L |

| Pancreatic | PANC-1 | Gemcitabine | 50 nmol/L | 10 nmol/L |

| Bladder | 253JBV | Gemcitabine | 25 nmol/L | 5 nmol/L |

| Lung | H1299 | 5-Fluorouracil | 5 µmol/L | 1 µmol/L |

| Colon | HT29 | 5-Fluorouracil | 2 µmol/L | 0.5 µmol/L |

| Head & Neck | OSC 19 | Cisplatin | 0.5 µg/mL | 0.05 µg/mL |

| Ovarian | SKOV3 | Docetaxel | 2 nmol/L | 0.5 nmol/L |

| Breast | MCF-7 | Docetaxel | 5 nmol/L | 1 nmol/L |

| Source: Adapted from Kunnumakkara et al., Molecular Cancer Therapeutics, 2008.[7][13] |

Key Experimental Protocols

Western Blot for Protein Expression Analysis

This protocol is used to detect and quantify specific proteins in cell lysates to assess the effect of this compound on signaling pathways.

-

Sample Preparation (Cell Lysate):

-

Culture cells to desired confluency and treat with this compound at various concentrations and time points.

-

Harvest cells (by scraping for adherent cells) and wash twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 20 minutes at 4°C.

-

Collect the supernatant (total protein lysate) and determine protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature 20-50 µg of protein per sample by boiling in Laemmli sample buffer at 95°C for 5 minutes.

-

Load samples and a molecular weight marker onto a polyacrylamide gel.

-

Perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane via wet or semi-dry transfer methods.

-

-

Immunodetection:

-

Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a specific primary antibody (e.g., anti-p65, anti-phospho-JNK, anti-caspase-3) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as in the previous step.

-

Detect the protein bands using an Enhanced Chemiluminescence (ECL) substrate and image with a CCD camera or X-ray film.

-

Annexin V/PI Assay for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14][15][16]

-

Cell Preparation:

-

Seed cells and treat with the desired concentrations of this compound for a specified time period. Include untreated and positive controls.

-

Harvest both adherent and floating cells. Centrifuge and collect the cell pellet.

-

Wash cells once with cold PBS.[15]

-

-

Staining:

-

Centrifuge the washed cells and resuspend the pellet in 1X Annexin V Binding Buffer at a concentration of ~1 x 10^6 cells/mL.[17]

-

Transfer 100 µL of the cell suspension to a new tube.

-

Add 5 µL of FITC-conjugated Annexin V and 1-2 µL of Propidium Iodide (PI) working solution.[15][18]

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[17]

-

-

Flow Cytometry Analysis:

-

After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.[17]

-

Analyze the samples on a flow cytometer as soon as possible.

-

Data is interpreted by quadrant analysis:

-

Lower-Left (Annexin V-/PI-): Live cells.

-

Lower-Right (Annexin V+/PI-): Early apoptotic cells.

-

Upper-Right (Annexin V+/PI+): Late apoptotic or necrotic cells.

-

Upper-Left (Annexin V-/PI+): Necrotic cells.

-

-

Conclusion

This compound is a potent, multi-targeted anticancer agent that disrupts key oncogenic signaling pathways and cellular processes. Its ability to simultaneously induce apoptosis and cell cycle arrest while inhibiting the pro-survival NF-κB pathway highlights its therapeutic potential. Furthermore, its capacity to sensitize cancer cells to conventional chemotherapeutic agents suggests its utility in combination therapies. The detailed mechanisms, quantitative data, and experimental protocols provided in this guide serve as a valuable resource for the scientific community to further explore and harness the anticancer properties of this compound. Future in vivo studies are warranted to validate these in vitro findings and to advance this compound towards clinical application.

References

- 1. This compound, a labdane diterpene, inhibits both constitutive and inducible nuclear factor-kappa B pathway activation, leading to potentiation of apoptosis, inhibition of invasion, and suppression of osteoclastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Induces Apoptotic Cell Death and Cell Cycle Arrest in Human Glioblastoma Cell Line [mdpi.com]

- 3. This compound induces reactive oxygen species-mediated cell death in human nasopharyngeal cancer cells through inhibition of p38 MAPK and activation of JNK - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound induces apoptotic cell death through the JNK pathway in human hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound induces human oral cancer cell apoptosis though upregulate JNK1/2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. NF-κB and cancer: how intimate is this relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound induces reactive oxygen species-mediated cell death in human nasopharyngeal cancer cells through inhibition of p38 MAPK and activation of JNK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 17. kumc.edu [kumc.edu]

- 18. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

Coronarin D: A Technical Guide to its Anti-inflammatory Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Coronarin D, a labdane-type diterpene isolated from the rhizomes of plants in the Zingiberaceae family, such as Hedychium coronarium and Curcuma aromatica, has demonstrated significant anti-inflammatory properties.[1][2][3] Traditionally used in remedies for inflammatory conditions, recent scientific investigation has elucidated the molecular mechanisms underpinning its effects. This document provides an in-depth technical overview of this compound's anti-inflammatory actions, focusing on its potent inhibition of the nuclear factor-kappaB (NF-κB) signaling pathway and its modulation of mitogen-activated protein kinase (MAPK) cascades. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to support further research and drug development efforts.

Core Anti-inflammatory Mechanism: Inhibition of the NF-κB Pathway

The primary mechanism of this compound's anti-inflammatory activity is the robust inhibition of the NF-κB pathway, a central mediator of the inflammatory response.[1][4][5] NF-κB activation regulates the expression of numerous pro-inflammatory genes, including those encoding cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[4][6]

This compound has been shown to inhibit both constitutive and inducible NF-κB activation triggered by a wide array of inflammatory stimuli, including tumor necrosis factor (TNF), interleukin-1β (IL-1β), and lipopolysaccharide (LPS).[1][5] The inhibition occurs upstream of p65 nuclear translocation by preventing the activation of IκBα kinase (IKK), which in turn suppresses the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[1][4][5]

Quantitative Data: In Vitro Inhibition of the NF-κB Pathway

| Target/Assay | Cell Line | Concentration of this compound | Inducing Agent | Observed Effect | Reference |

| NF-κB Activation (EMSA) | KBM-5 (Human Myeloid Leukemia) | 50 µmol/L | TNF (0.1 nmol/L) | Complete inhibition of TNF-induced NF-κB activation. | [5] |

| NF-κB Activation (EMSA) | KBM-5 | 50 µmol/L | IL-1β, LPS, H₂O₂, PMA, Okadaic Acid | Blocked NF-κB activation induced by various stimuli. | [5] |

| IκBα Phosphorylation | KBM-5 | 50 µmol/L | TNF (0.1 nmol/L) | Suppressed TNF-induced phosphorylation of IκBα. | [5] |

| IκBα Degradation | KBM-5 | 50 µmol/L | TNF (0.1 nmol/L) | Suppressed TNF-induced degradation of IκBα. | [5] |

| IKK Activation | KBM-5 | 50 µmol/L | TNF (1 nmol/L) | Suppressed TNF-induced activation of IKK. | [5] |

| p65 Phosphorylation | KBM-5 | 50 µmol/L | TNF (0.1 nmol/L) | Inhibited TNF-induced phosphorylation of the p65 subunit. | [5] |

| p65 Nuclear Translocation | KBM-5 | 50 µmol/L | TNF | Inhibited TNF-induced translocation of p65 to the nucleus. | [1][5] |

| NF-κB Reporter Gene | A293 (Human Embryonic Kidney) | 50 µmol/L | TNF (0.1 nmol/L) | Substantially suppressed TNF-induced NF-κB reporter activity. | [4][5] |

Visualization: NF-κB Signaling Pathway Inhibition by this compound

Modulation of MAPK and Associated Signaling Pathways

This compound also influences other signaling cascades involved in inflammation and cellular stress, such as the Mitogen-Activated Protein Kinase (MAPK) pathways.[7][8][9] Its effects appear to be context- and cell-type-dependent, particularly in cancer cell lines where it modulates apoptosis and autophagy. In human nasopharyngeal cancer cells, this compound was found to inhibit p38 MAPK while activating JNK.[8][10] This dual action suggests a complex regulatory role that can shift the cellular response from survival to apoptosis.

Quantitative Data: Modulation of MAPK and AKT Signaling

| Target | Cell Line | Concentration of this compound | Observed Effect | Reference |

| p-p38 | NPC-BM, NPC-039 (Nasopharyngeal Cancer) | 0-8 µM | Dose-dependent reduction in phosphorylation. | [8] |

| p-JNK | NPC-BM, NPC-039 | 0-8 µM | Dose-dependent increase in phosphorylation. | [8] |

| p-ERK | NPC-BM, NPC-039 | 0-8 µM | Dose-dependent reduction in phosphorylation. | [8] |

| p-AKT | NPC-BM, NPC-039 | 0-8 µM | Dose-dependent increase in phosphorylation. | [8] |

| p-JNK | Huh7, Sk-hep-1 (Hepatocellular Carcinoma) | Not specified | Increased expression of phosphorylated JNK. | [11] |

Visualization: MAPK Signaling Modulation by this compound

Downstream Effects on Pro-inflammatory Gene Products

By inhibiting the NF-κB pathway, this compound effectively suppresses the expression of key downstream pro-inflammatory mediators. This includes enzymes responsible for producing inflammatory molecules, such as COX-2 and iNOS, and proteins involved in cell proliferation, invasion, and angiogenesis.[1][4][12][13]

Quantitative Data: Inhibition of NF-κB-Regulated Gene Expression

| Gene Product | Cell Line | Concentration of this compound | Inducing Agent | Observed Effect | Reference |

| Cyclooxygenase-2 (COX-2) | KBM-5 | 50 µmol/L | TNF | Inhibited TNF-induced expression. | [4] |

| Cyclin D1 | KBM-5 | 50 µmol/L | TNF | Inhibited TNF-induced expression. | [4] |

| Matrix Metalloproteinase-9 (MMP-9) | KBM-5 | 50 µmol/L | TNF | Inhibited TNF-induced expression. | [4] |

| VEGF | KBM-5 | 50 µmol/L | TNF | Suppressed TNF-induced expression. | [4] |

| ICAM-1 | KBM-5 | 50 µmol/L | TNF | Suppressed TNF-induced expression. | [4] |

| Bcl-2, Survivin | KBM-5 | 50 µmol/L | TNF | Inhibited expression of antiapoptotic gene products. | [4] |

In Vivo Anti-inflammatory Activity

The in vitro mechanistic findings are supported by in vivo studies demonstrating the anti-inflammatory efficacy of this compound. Early studies showed that this compound inhibits acetic acid-induced vascular permeability in mice, a key event in the acute inflammatory response.[4][14] While specific data on models like carrageenan-induced paw edema are not extensively detailed in the provided literature, the potent inhibition of mediators like COX-2 and pro-inflammatory cytokines strongly suggests efficacy in such models of acute inflammation.[15][16][17]

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to characterize the anti-inflammatory effects of this compound, based on methodologies described in the cited literature.[1][4][5][8]

Cell Culture and Treatment

-

Cell Lines: Human myeloid leukemia (KBM-5) or murine macrophages (RAW 264.7) are commonly used.[4]

-

Culture Conditions: Cells are maintained in the appropriate medium (e.g., RPMI 1640 or DMEM) supplemented with 10% fetal bovine serum, 100 units/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a 5% CO₂ incubator.[4]

-

Treatment: For experiments, cells are seeded at a density of 1-2 x 10⁶ cells/mL. Cells are pre-incubated with this compound (e.g., 50 µM) for a specified period (e.g., 8 hours) before being stimulated with an inflammatory agent (e.g., 0.1-1 nmol/L TNF) for various time points (e.g., 15-60 minutes).[5]

Western Blot Analysis for Protein Expression and Phosphorylation

-

Cell Lysis: Following treatment, cells are washed with cold PBS and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates is determined using a standard method, such as the Bradford or BCA assay.

-

SDS-PAGE: Equal amounts of protein (e.g., 30-50 µg) are resolved on a 10% SDS-polyacrylamide gel.

-

Electrotransfer: Proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20).

-

Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., anti-p-IκBα, anti-p-p65, anti-COX-2, anti-β-actin).

-

Washing & Secondary Antibody: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualization: Western Blot Experimental Workflow

Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding

-

Nuclear Extract Preparation: After cell treatment, nuclear extracts are prepared using a nuclear extraction kit or standard hypotonic lysis and high-salt extraction methods.

-

Probe Labeling: An oligonucleotide probe containing the NF-κB consensus binding site (5'-AGTTGAGGGGACTTTCCCAGGC-3') is end-labeled with [γ-³²P]ATP.

-

Binding Reaction: Nuclear extracts (5-10 µg) are incubated with the labeled probe in a binding buffer for 30 minutes at 37°C.

-

Electrophoresis: The DNA-protein complexes are resolved on a 5% native polyacrylamide gel.

-

Autoradiography: The gel is dried and exposed to X-ray film to visualize the bands corresponding to the NF-κB-DNA complex.

Conclusion and Future Directions

This compound is a potent natural anti-inflammatory compound that exerts its effects primarily through the targeted inhibition of the IKK/NF-κB signaling nexus. Its ability to suppress the expression of a wide range of pro-inflammatory genes, including COX-2, iNOS, and various cytokines, underscores its therapeutic potential. Furthermore, its modulatory effects on MAPK pathways suggest a broader role in controlling cellular responses to stress and inflammation. The comprehensive data and protocols presented in this guide provide a solid foundation for drug development professionals and researchers to advance this compound as a lead compound for novel anti-inflammatory therapies. Future in vivo studies in chronic inflammation models and detailed pharmacokinetic/pharmacodynamic profiling are warranted to fully evaluate its clinical potential.

References

- 1. This compound, a labdane diterpene, inhibits both constitutive and inducible nuclear factor-kappa B pathway activation, leading to potentiation of apoptosis, inhibition of invasion, and suppression of osteoclastogenesis [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a Metabolite from the Wild Turmeric, Curcuma aromatica, Promotes the Differentiation of Neural Stem Cells into Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. NF-κB and cancer: how intimate is this relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anticancer activities and mechanism of action of the labdane diterpene this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound induces reactive oxygen species-mediated cell death in human nasopharyngeal cancer cells through inhibition of p38 MAPK and activation of JNK - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound induces human oral cancer cell apoptosis though upregulate JNK1/2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound induces reactive oxygen species-mediated cell death in human nasopharyngeal cancer cells through inhibition of p38 MAPK and activation of JNK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scite.ai [scite.ai]

- 12. Targeting NOX, INOS and COX-2 in inflammatory cells: chemoprevention using food phytochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Systemic changes following carrageenan-induced paw inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Carrageenan-induced paw edema in the rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

Coronarin D: A Technical Guide to its Inhibition of the NF-kB Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coronarin D, a labdane-type diterpene isolated from the rhizomes of Hedychium coronarium, has demonstrated significant anti-inflammatory, anti-proliferative, and pro-apoptotic activities.[1][2][3] These biological effects are primarily attributed to its potent inhibition of the Nuclear Factor-kappa B (NF-kB) signaling pathway.[1][4] NF-kB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, cell survival, proliferation, and invasion.[5][6] Its constitutive activation is implicated in the pathogenesis of various inflammatory diseases and cancers.[7] This technical guide provides an in-depth overview of the mechanism by which this compound inhibits the NF-kB signaling pathway, supported by quantitative data, detailed experimental protocols, and visual diagrams.

Mechanism of Action

This compound exerts its inhibitory effect on the NF-kB signaling pathway through a multi-target mechanism. It has been shown to suppress both constitutive and inducible NF-kB activation.[1][2] The primary points of intervention in the canonical NF-kB pathway include:

-

Inhibition of IKK Activation: this compound suppresses the activation of the IκB kinase (IKK) complex. The IKK complex is responsible for phosphorylating the inhibitory protein IκBα.[1]

-

Suppression of IκBα Phosphorylation and Degradation: By inhibiting IKK, this compound prevents the phosphorylation and subsequent ubiquitination-mediated degradation of IκBα.[1][2] This keeps NF-kB sequestered in the cytoplasm.

-

Blockade of p65 Phosphorylation and Nuclear Translocation: this compound inhibits the phosphorylation of the p65 subunit of NF-kB at Serine 536, a critical step for its transactivation potential.[1] Consequently, the nuclear translocation of p65 is blocked, preventing it from binding to the promoter regions of its target genes.[1][2]

Quantitative Data Summary

The inhibitory effects of this compound on the NF-kB signaling pathway have been quantified in various experimental settings. The following tables summarize the key findings.

Table 1: Inhibition of NF-kB Activation by this compound

| Inducer | Cell Line | This compound Concentration (µM) | Incubation Time | % Inhibition of NF-kB Activation |

| TNF (0.1 nM) | KBM-5 | 50 | 8 hours | Complete Inhibition[1] |

| H2O2 (500 µM) | KBM-5 | 50 | 8 hours | Significant Inhibition[1] |

| PMA (25 ng/mL) | KBM-5 | 50 | 8 hours | Significant Inhibition[1] |

| Okadaic Acid (500 nM) | KBM-5 | 50 | 8 hours | Significant Inhibition[1] |

| IL-1β (10 ng/mL) | KBM-5 | 50 | 8 hours | Significant Inhibition[1] |

| LPS (1 µg/mL) | KBM-5 | 50 | 8 hours | Significant Inhibition[1] |

| Cigarette Smoke Condensate (10 µg/mL) | KBM-5 | 50 | 8 hours | Significant Inhibition[1] |

Table 2: Effect of this compound on NF-kB-Regulated Gene Product Expression

| Gene Product Category | Gene Product | Inducer | Cell Line | This compound Concentration (µM) | Effect |

| Proliferation | Cyclin D1 | TNF | KBM-5 | 50 | Downregulation[1] |

| c-Myc | TNF | KBM-5 | 50 | Downregulation[1] | |

| COX-2 | TNF | KBM-5 | 50 | Downregulation[1] | |

| Anti-apoptosis | IAP1 | TNF | KBM-5 | 50 | Downregulation[1] |

| Bcl-2 | TNF | KBM-5 | 50 | Downregulation[1] | |

| Survivin | TNF | KBM-5 | 50 | Downregulation[1] | |

| Invasion | MMP-9 | TNF | KBM-5 | 50 | Downregulation[1] |

| Angiogenesis | VEGF | TNF | KBM-5 | 50 | Downregulation[1] |

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the inhibitory effects of this compound on the NF-kB signaling pathway.

Cell Culture and Treatment

-

Cell Line: Human myeloid leukemia KBM-5 cells are a suitable model for studying NF-kB activation.

-

Culture Conditions: Cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, 100 units/mL penicillin, and 100 µg/mL streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: For experiments, cells are seeded at a density of 2 x 10^6 cells/mL. They are pre-incubated with this compound (e.g., 50 µM) for a specified period (e.g., 8 hours) before stimulation with an NF-kB activator such as TNF-α (e.g., 0.1 nM) for the indicated times.

Electrophoretic Mobility Shift Assay (EMSA) for NF-kB Activation

This assay is used to detect NF-kB DNA binding activity.

-

Nuclear Extract Preparation:

-

After treatment, cells are harvested and washed with cold PBS.

-

The cell pellet is resuspended in a hypotonic buffer and incubated on ice.

-

Nuclei are lysed using a high-salt buffer to release nuclear proteins.

-

The nuclear extract is collected by centrifugation and the protein concentration is determined.

-

-

EMSA Reaction:

-

A double-stranded oligonucleotide probe containing the NF-kB consensus sequence is end-labeled with [γ-32P]ATP.

-

The binding reaction is set up by incubating the nuclear extract with the labeled probe in a binding buffer containing poly(dI-dC).

-

For supershift analysis, an antibody specific for the p65 subunit of NF-kB can be added to the reaction mixture.

-

-

Electrophoresis and Detection:

-

The reaction mixtures are resolved on a non-denaturing polyacrylamide gel.

-

The gel is dried and exposed to X-ray film to visualize the DNA-protein complexes.

-

Western Blot Analysis for IκBα, Phospho-IκBα, and Phospho-p65

This technique is used to determine the levels of specific proteins in the NF-kB pathway.

-

Protein Extraction:

-

For total protein, cells are lysed in a lysis buffer containing protease and phosphatase inhibitors.

-

For cytoplasmic and nuclear fractions, a differential extraction protocol is used.

-

-

SDS-PAGE and Transfer:

-

Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis.

-

The separated proteins are transferred to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for IκBα, phospho-IκBα (Ser32), or phospho-p65 (Ser536).

-

After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody.

-

-

Detection:

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

IKK Kinase Assay

This assay measures the activity of the IKK complex.

-

Immunoprecipitation of IKK:

-

The IKK complex is immunoprecipitated from cell lysates using an antibody against IKKα or IKKβ.

-

-

Kinase Reaction:

-

The immunoprecipitated complex is incubated with a substrate, such as GST-IκBα, in a kinase buffer containing [γ-32P]ATP.

-

-

Detection of Substrate Phosphorylation:

-

The reaction mixture is resolved by SDS-PAGE.

-

The phosphorylated GST-IκBα is visualized by autoradiography.

-

NF-kB-Dependent Reporter Gene Assay

This assay quantifies the transcriptional activity of NF-kB.

-

Transfection:

-

Cells (e.g., A293 human embryonic kidney cells) are transiently transfected with a plasmid containing a reporter gene (e.g., secreted alkaline phosphatase - SEAP or luciferase) under the control of an NF-kB-responsive promoter.

-

-

Treatment and Assay:

-

After transfection, cells are treated with this compound and then stimulated with an NF-kB activator.

-

The activity of the reporter enzyme in the cell culture supernatant or cell lysate is measured using a suitable substrate and a luminometer or spectrophotometer.

-

Visualizations

Signaling Pathway Diagram

Experimental Workflow Diagram

References

- 1. IKK Kinase Assay for Assessment of Canonical NF-κB Activation in Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubcompare.ai [pubcompare.ai]

- 3. indigobiosciences.com [indigobiosciences.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. This compound, a labdane diterpene, inhibits both constitutive and inducible nuclear factor-kappa B pathway activation, leading to potentiation of apoptosis, inhibition of invasion, and suppression of osteoclastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. resources.amsbio.com [resources.amsbio.com]

- 7. NF-kB in Signaling Patterns and Its Temporal Dynamics Encode/Decode Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the MAPK Pathway Activation by Coronarin D

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular mechanisms underlying the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway by Coronarin D, a natural diterpene isolated from the rhizomes of Hedychium coronarium.[1][2] This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex signaling cascades involved.

Introduction

This compound is a labdane-type diterpene that has demonstrated significant anticancer properties in various cancer cell lines, including nasopharyngeal carcinoma, glioblastoma, hepatocellular carcinoma, and oral cancer.[1][2][3][4] Its mechanism of action is multifaceted, but a central theme is the modulation of the MAPK signaling pathway, a critical regulator of cell proliferation, differentiation, apoptosis, and inflammation.[5][6] This guide focuses on the intricate details of how this compound influences the key components of the MAPK pathway—specifically the c-Jun N-terminal kinase (JNK), p38, and extracellular signal-regulated kinase (ERK) pathways—to exert its biological effects.

Core Mechanism of Action

This compound's primary mechanism for activating the MAPK pathway involves the induction of reactive oxygen species (ROS).[1] This increase in intracellular ROS acts as a crucial upstream signal that triggers divergent responses within the MAPK cascade, leading to both pro-apoptotic and survival signals.[1][7]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on cell viability and the activation of MAPK signaling components in various cancer cell lines.

Table 1: Effect of this compound on Cell Viability

| Cell Line | Concentration (µM) | Time (h) | % Viability Reduction (Approx.) | Reference |

| NPC-BM | 8 | 24 | 50% | [1] |

| NPC-039 | 8 | 24 | 45% | [1] |

| Huh7 | Not Specified | Not Specified | Significant Decrease | [2] |

| Sk-hep-1 | Not Specified | Not Specified | Significant Decrease | [2] |

| U-251 | Not Specified | Not Specified | Potent Suppression | [3] |

| Oral Cancer Cells | Not Specified | Not Specified | Significant Decrease | [4] |

Table 2: Modulation of MAPK and Related Signaling Proteins by this compound

| Cell Line | Protein | Concentration of this compound (µM) | Effect | Reference |

| NPC-BM & NPC-039 | p-JNK | 0-8 | Dose-dependent increase | [1] |

| NPC-BM & NPC-039 | p-p38 | 0-8 | Dose-dependent decrease | [1] |

| NPC-BM & NPC-039 | p-ERK | 0-8 | Dose-dependent decrease | [1] |

| NPC-BM & NPC-039 | p-AKT | 0-8 | Dose-dependent increase | [1] |

| Huh7 & Sk-hep-1 | p-JNK | Not Specified | Increased expression | [2] |

| Huh7 & Sk-hep-1 | p-p38 | Not Specified | Decreased expression | [2] |

| Huh7 & Sk-hep-1 | p-ERK | Not Specified | Decreased expression | [2] |

| Huh7 & Sk-hep-1 | p-AKT | Not Specified | Decreased expression | [2] |

| U-251 | p-ERK | Not Specified | Increased expression | [3][7] |

Signaling Pathways

The following diagrams illustrate the signaling pathways affected by this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

1. Cell Viability Assay (MTT Assay)

-

Objective: To determine the cytotoxic effects of this compound on cancer cells.

-

Protocol:

-

Seed cells (e.g., NPC-BM, NPC-039) into 96-well plates at a density of 0.5 × 10^5 cells/ml and incubate overnight.[1]

-

Treat the cells with increasing concentrations of this compound (e.g., 0, 2, 4, 8 µM) for specified time intervals (e.g., 24, 48, 72 h).[1]

-

Add MTT solution (5 mg/ml) to each well and incubate for 4 hours at 37°C.

-

Remove the supernatant and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control group.

-

2. Western Blot Analysis

-

Objective: To analyze the expression and phosphorylation levels of MAPK pathway proteins.

-

Protocol:

-

Treat cells with various concentrations of this compound for a specified time (e.g., 24 h).[1]

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA protein assay kit.

-

Separate equal amounts of protein (e.g., 30 µg) on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with primary antibodies (e.g., anti-p-JNK, anti-JNK, anti-p-p38, anti-p38, anti-p-ERK, anti-ERK, β-actin) overnight at 4°C.[1]

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify band intensity using densitometry software and normalize to a loading control like β-actin.[1]

-

3. Measurement of Reactive Oxygen Species (ROS)

-

Objective: To quantify the generation of intracellular ROS induced by this compound.

-

Protocol:

-

Treat cells with this compound for the desired time.

-

Incubate the cells with 2',7'-dichlorofluorescin diacetate (DCFH-DA) at 37°C for 30 minutes in the dark.

-

Wash the cells with PBS to remove excess probe.

-

Analyze the fluorescence intensity of the oxidized product, DCF, using a flow cytometer or fluorescence microscope.[1]

-

The percentage of cells with high green DCF fluorescence indicates the level of ROS production.[1]

-

Discussion and Implications

The dualistic role of this compound in modulating the MAPK pathway highlights its potential as a nuanced anticancer agent. In nasopharyngeal carcinoma cells, this compound induces apoptosis and autophagy through the activation of JNK and inhibition of p38.[1][8] The pro-survival role of autophagy in this context suggests that combining this compound with autophagy inhibitors could be a promising therapeutic strategy.[1]

In hepatocellular carcinoma, the JNK pathway is also a key mediator of this compound-induced apoptosis.[2] Conversely, in glioblastoma cells, this compound appears to activate ERK, which is also implicated in apoptosis in that context.[3][7] This cell-type-specific response underscores the importance of a thorough understanding of the genetic and signaling landscape of a particular cancer when considering this compound as a therapeutic candidate.

The generation of ROS as an early event in this compound's mechanism of action is a critical upstream node. This suggests that the redox state of the tumor microenvironment could influence the efficacy of this compound.

Conclusion

This compound activates the MAPK pathway through a mechanism that is heavily dependent on the induction of ROS. Its differential effects on the JNK, p38, and ERK branches of the MAPK cascade, which vary across different cancer cell types, are central to its anticancer activity. The data and protocols presented in this guide provide a solid foundation for further research into the therapeutic potential of this compound and for the development of novel drug combination strategies. Further in vivo studies are warranted to validate these in vitro findings and to explore the full therapeutic potential of this promising natural compound.[5]

References

- 1. This compound induces reactive oxygen species-mediated cell death in human nasopharyngeal cancer cells through inhibition of p38 MAPK and activation of JNK - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. rep-dspace.uminho.pt [rep-dspace.uminho.pt]

- 4. This compound induces human oral cancer cell apoptosis though upregulate JNK1/2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anticancer activities and mechanism of action of the labdane diterpene this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. This compound induces reactive oxygen species-mediated cell death in human nasopharyngeal cancer cells through inhibition of p38 MAPK and activation of JNK - PubMed [pubmed.ncbi.nlm.nih.gov]

Coronarin D: A Technical Guide to its Discovery, Natural Sources, and Isolation

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Coronarin D, a labdane-type diterpene of significant interest for its diverse biological activities. The guide details its discovery, outlines its primary natural sources, and presents the experimental methodologies for its extraction, isolation, and structural characterization.

Discovery and Initial Characterization

This compound is a naturally occurring diterpenoid first identified from plants of the Zingiberaceae (ginger) family, notably from the rhizomes of Hedychium coronarium[1][2][3][4][5]. Its discovery was rooted in the investigation of traditional medicines, as members of this plant family are widely used to treat inflammatory diseases[3][6][7]. The initial characterization and structural elucidation of this compound were accomplished through a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, which confirmed its labdane diterpene structure[7][8]. The context of its discovery is closely linked to its potent anti-inflammatory and cytotoxic properties, which prompted further investigation into its mechanism of action[4][6][9].

Natural Sources

This compound has been isolated from the rhizomes of several plant species, primarily within the Zingiberaceae family. The compound's presence is not ubiquitous, and its yield can vary based on the plant species, geographical location, and extraction method.

| Plant Species | Family | Plant Part | Reference(s) |

| Hedychium coronarium | Zingiberaceae | Rhizomes | [1][2][3][4][6][10] |

| Hedychium flavescence | Zingiberaceae | Rhizomes | [7][8] |

| Curcuma aromatica (Wild Turmeric) | Zingiberaceae | Rhizomes | [11][12] |

| Curcuma amada | Zingiberaceae | Rhizomes | [12] |

| Amomum maximum | Zingiberaceae | Rhizomes | [12] |

| Roscoea purpurea | Zingiberaceae | Rhizomes | [13][14] |

Experimental Protocols: Isolation and Structure Elucidation

The isolation of this compound involves multi-step solvent extraction and chromatographic purification. The following protocols are synthesized from published methodologies.

3.1 General Workflow for Isolation and Characterization

The process begins with the extraction of dried plant material, followed by chromatographic separation to yield the pure compound, and concludes with spectroscopic analysis for structural confirmation.

3.2 Detailed Methodologies

Protocol 1: Isolation from Hedychium flavescens [7]

-

Extraction: 525 g of dried, powdered rhizomes were extracted with 3.0 L of hexane for 24 hours using a Soxhlet apparatus.

-

Solvent Removal: The solvent was removed under reduced pressure using a rotary evaporator to yield a dark brown residue (crude extract).

-

Purification: The crude extract was subjected to column chromatography on silica gel (100-200 mesh).

-

Elution: The column was eluted with a gradient of petroleum ether and ethyl acetate, with increasing polarity, to separate the constituents. Fractions containing this compound were pooled and concentrated.

Protocol 2: Isolation from Hedychium coronarium [4]

-

Extraction: 480 g of dried and milled rhizomes were subjected to static maceration with 4.0 L of dichloromethane for 7 days at room temperature. The process was repeated twice.

-

Solvent Removal: The filtered extracts were combined, and the solvent was evaporated under vacuum to yield the final crude extract.

-

Purification: The crude extract was purified by successive column chromatography on silica gel.

-

Elution: The column was eluted using hexane followed by hexane/ethyl acetate mixtures with increasing concentrations of ethyl acetate (1%, 2%, 5%, 10%, 20%, 50%). This compound was isolated from fractions obtained with 20% and 50% ethyl acetate.

3.3 Methods for Structural Elucidation [8] The definitive structure of isolated this compound is confirmed by comparing its spectroscopic data with reported values.

-

Infrared (IR) Spectroscopy: Key absorptions indicating functional groups include:

-

~3455 cm⁻¹: Suggests the presence of a hydroxyl group (-OH).

-

~1725 cm⁻¹ & ~1667 cm⁻¹: Indicate an α,β-unsaturated carbonyl group.

-

~1642 cm⁻¹ & ~889 cm⁻¹: Suggestive of an exocyclic double bond.

-

-

¹H-NMR Spectroscopy: Revealed characteristic signals for methylenic protons at δ 4.74 and δ 4.52, and protons on a furan ring at δ 7.33, 7.25, and 6.51.

-

Mass Spectrometry (MS): Used to determine the molecular weight and elemental composition of the molecule.

Quantitative Data

The yield of this compound can vary significantly depending on the source and extraction methodology.

Table 2: Extraction Yields of this compound

| Plant Source | Extraction Method | Yield | Reference |

|---|---|---|---|

| Hedychium flavescens | Hexane (Soxhlet) | 19.5 g crude extract from 525 g rhizomes (3.7% w/w) | [7] |

| Hedychium coronarium | Dichloromethane (Maceration) | 32.5 g crude extract from 480 g rhizomes (6.8% w/w) | [4] |

| Hedychium flavescence | Column Chromatography Fraction | 3.16 g pure compound (16.21% yield from specific fractions) |[8] |

Table 3: Bioactivity Data for Selected Coronarins

| Compound | Cell Line | Bioactivity | IC₅₀ Value | Reference |

|---|---|---|---|---|

| Coronarin K | A-549 (Lung Cancer) | Cytotoxicity | 13.49 µM | [14][15] |

| Coronarin C | - | α-glucosidase inhibition | 3.0 µM |[16][17] |

Biological Activity and Signaling Pathways

The initial interest in this compound was driven by its anti-inflammatory properties. Subsequent research has elucidated its mechanism of action, primarily involving the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway[6][7][18].

5.1 Inhibition of the NF-κB Signaling Pathway

This compound exerts its anti-inflammatory effects by targeting a key regulator in the NF-κB cascade. It inhibits the activation of IκBα kinase (IKK), which is responsible for phosphorylating the inhibitory protein IκBα. By preventing IκBα phosphorylation and subsequent degradation, this compound ensures that NF-κB (specifically the p65 subunit) remains sequestered in the cytoplasm, thereby blocking its translocation to the nucleus and preventing the transcription of pro-inflammatory genes[6][7].

More recently, this compound isolated from Curcuma aromatica has been shown to promote the differentiation of neural stem cells into astrocytes, potentially through the JAK/STAT signaling pathway[11][12]. This discovery opens new avenues for its application in neuroscience and regenerative medicine.

References

- 1. This compound | C20H30O3 | CID 52947373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Antimicrobial activity of this compound and its synergistic potential with antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemical constituents of the rhizomes of Hedychium coronarium and their inhibitory effect on the pro-inflammatory cytokines production LPS-stimulated in bone marrow-derived dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound, a labdane diterpene, inhibits both constitutive and inducible nuclear factor-kappa B pathway activation, leading to potentiation of apoptosis, inhibition of invasion, and suppression of osteoclastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. jetir.org [jetir.org]

- 9. researchgate.net [researchgate.net]

- 10. Hedychium coronarium J. Koenig: Traditional Uses, Phytochemistry, Biological Activities and Future Aspects | Bentham Science [benthamscience.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. This compound, a Metabolite from the Wild Turmeric, Curcuma aromatica, Promotes the Differentiation of Neural Stem Cells into Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Coronarin K and L: Two Novel Labdane Diterpenes From Roscoea purpurea: An Ayurvedic Crude Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 14. experts.umn.edu [experts.umn.edu]

- 15. frontiersin.org [frontiersin.org]

- 16. Isolation, structural elucidation, and integrated biological and computational evaluation of antidiabetic labdane diterpenes from Curcuma zedoaria rhizomes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Isolation, structural elucidation, and integrated biological and computational evaluation of antidiabetic labdane diterpenes from Curcuma zedoaria rhizomes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 18. biosynth.com [biosynth.com]

An In-depth Technical Guide to the Biological Activities of Coronarin D

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the biological activities of Coronarin D, a labdane diterpenoid isolated from the rhizomes of plants in the Zingiberaceae family, such as Hedychium coronarium and Curcuma aromatica.[1][2] This guide details its anticancer, anti-inflammatory, antimicrobial, and neuro-differentiation properties, with a focus on its mechanisms of action, quantitative data, and detailed experimental protocols.

Anticancer Activity

This compound has demonstrated significant antiproliferative and pro-apoptotic effects across a range of cancer cell lines, including glioblastoma, nasopharyngeal carcinoma, and oral squamous cell carcinoma.[3][4] Its anticancer activity is primarily attributed to the induction of oxidative stress and modulation of key signaling pathways.

Quantitative Anticancer Data

The cytotoxic and antiproliferative effects of this compound have been quantified in various studies. The following tables summarize the key findings.

Table 1: In Vitro Antiproliferative Activity of this compound against Human Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Parameter | Value (µM) | Reference |

| U-251 | Glioblastoma | SRB | TGI | <50 | [3] |

| 786-0 | Kidney | SRB | TGI | <50 | [3] |

| PC-3 | Prostate | SRB | TGI | <50 | [3] |

| OVCAR-3 | Ovary | SRB | TGI | <50 | [3] |

| A549 | Lung | SRB | GI50 | 8 | [5] |

| NPC-BM | Nasopharyngeal | MTT | IC50 | ~4 (at 72h) | |

| NPC-039 | Nasopharyngeal | MTT | IC50 | ~5 (at 72h) |

SRB: Sulforhodamine B; TGI: Total Growth Inhibition; GI50: 50% Growth Inhibition; MTT: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; IC50: 50% Inhibitory Concentration.

Mechanisms of Anticancer Action

This compound exerts its anticancer effects through multiple mechanisms, primarily by inducing apoptosis and cell cycle arrest via the modulation of critical signaling pathways.

Studies have shown that this compound induces G1 or G2/M phase cell cycle arrest in different cancer cell lines.[3] In glioblastoma U-251 cells, it causes G1 arrest by reducing p21 protein levels and increasing histone H2AX phosphorylation, indicating DNA damage.[3] In nasopharyngeal carcinoma cells, it induces G2/M arrest. This cell cycle disruption is followed by the induction of apoptosis, as evidenced by phosphatidylserine externalization, activation of caspases (caspase-3, -7, and -9), and cleavage of poly (ADP-ribose) polymerase (PARP).[3]

Mitogen-Activated Protein Kinase (MAPK) Pathway: this compound's pro-apoptotic activity is strongly linked to the activation of the MAPK pathway. Specifically, it stimulates the phosphorylation of JNK and, in some cases, ERK, while inhibiting p38 MAPK.[3][6] The activation of the JNK pathway appears to be a crucial step in this compound-induced apoptosis in several cancer types, including oral, nasopharyngeal, and hepatocellular carcinomas.[4][7]

Caption: this compound's modulation of the MAPK pathway.

Nuclear Factor-kappaB (NF-κB) Pathway: this compound is a potent inhibitor of the NF-κB signaling pathway.[1][8] It has been shown to inhibit both constitutive and inducible NF-κB activation by preventing the activation of IκBα kinase (IKK). This leads to the suppression of IκBα phosphorylation and degradation, thereby preventing the nuclear translocation of the p65 subunit of NF-κB.[1][9] By inhibiting NF-κB, this compound downregulates the expression of various gene products involved in cell survival (e.g., Bcl-2, survivin), proliferation (e.g., cyclin D1), invasion (e.g., MMP-9), and angiogenesis (e.g., VEGF).[1]

References

- 1. Antimicrobial Activity of this compound and Its Synergistic Potential with Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 3. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 4. Antifungal activity of this compound against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 7. jmchemsci.com [jmchemsci.com]

- 8. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]

- 9. wp.uthscsa.edu [wp.uthscsa.edu]

Coronarin D: A Technical Review of its Anticancer Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coronarin D, a labdane-type diterpene isolated from the rhizomes of Hedychium coronarium, has emerged as a promising natural product in anticancer research.[1][2][3][4] This technical guide provides a comprehensive review of the existing literature on this compound's anticancer properties, focusing on its mechanism of action, quantitative efficacy, and the experimental methodologies used to elucidate its effects. The information is intended to serve as a foundational resource for researchers and professionals in the field of oncology drug development.

Mechanism of Action

This compound exerts its anticancer effects primarily through the induction of apoptosis and cell cycle arrest in various cancer cell lines.[1][2][3][5][6] The underlying molecular mechanisms involve the modulation of key signaling pathways and the generation of reactive oxygen species (ROS).

Signaling Pathways:

-

MAPK Pathway: A significant body of evidence points to the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway as a central mechanism of this compound's action.[1] Specifically, it stimulates the phosphorylation of ERK and JNK, leading to the inhibition of cell proliferation and the activation of the intrinsic apoptotic pathway.[1] In some cancer types, such as nasopharyngeal carcinoma, this compound has been shown to inhibit p38 MAPK while activating JNK.[6]

-

NF-κB Pathway: this compound has been demonstrated to inhibit the activation of the nuclear factor-kappa B (NF-κB) pathway, a crucial mediator of inflammation, cell survival, and proliferation.[7][8] This inhibition leads to the suppression of NF-κB-regulated gene products involved in cell survival (e.g., Bcl-2, survivin), proliferation (e.g., c-myc, cyclin D1), and invasion (e.g., MMP-9).[8]

-

JNK Pathway: In hepatocellular carcinoma and oral cancer cells, this compound-induced apoptosis is strongly linked to the upregulation of the JNK signaling pathway.[2][9][10]

Reactive Oxygen Species (ROS) Generation:

The generation of intracellular ROS plays a critical role in the anticancer activity of this compound.[1][3][6] Increased ROS levels can lead to DNA damage and mitochondrial membrane potential depolarization, subsequently triggering apoptosis.[3]

Data Presentation

The following tables summarize the quantitative data on the anticancer effects of this compound across various cancer cell lines as reported in the literature.

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| U-251 | Glioblastoma | <50 (TGI) | 48 | [3] |

| 786-0 | Kidney Cancer | <50 (TGI) | 48 | [3] |

| PC-3 | Prostate Cancer | <50 (TGI) | 48 | [3] |

| OVCAR-3 | Ovarian Cancer | <50 (TGI) | 48 | [3] |

| NPC-BM | Nasopharyngeal Carcinoma | ~8 | 24 | [6] |

| NPC-039 | Nasopharyngeal Carcinoma | ~8 | 24 | [6] |

| Huh7 | Hepatocellular Carcinoma | Not explicitly stated | - | [2] |

| Sk-hep-1 | Hepatocellular Carcinoma | Not explicitly stated | - | [2] |

| SCC-9 (5FU-resistant) | Oral Cancer | Not explicitly stated | - | [5] |

| SAS (5FU-resistant) | Oral Cancer | Not explicitly stated | - | [5] |

TGI: Total Growth Inhibition, the concentration at which the net cell number at the end of the experiment is the same as at the beginning.

Table 2: Apoptosis Induction by this compound

| Cell Line | Cancer Type | Concentration (µM) | Apoptotic Cells (%) | Exposure Time (h) | Reference |

| U-251 | Glioblastoma | 10 | 35.82 (Annexin V+) | 24 | [3] |

| 20 | 42.6 (Annexin V+) | 24 | [3] | ||

| 40 | 64.75 (Annexin V+) | 24 | [3] | ||

| NPC-BM & NPC-039 | Nasopharyngeal Carcinoma | 8 | Increased Annexin V+/PI+ | 24 | [6] |

Table 3: Cell Cycle Arrest Induced by this compound

| Cell Line | Cancer Type | Concentration (µM) | Effect on Cell Cycle | Exposure Time (h) | Reference |

| U-251 | Glioblastoma | 2.5, 5, 10 | G1 phase arrest | 24 | [3] |

| NPC-BM & NPC-039 | Nasopharyngeal Carcinoma | 0-8 | G2/M phase arrest | 24 | [6] |

| 5FU-SCC9 & 5FU-SAS | Oral Cancer (5FU-resistant) | Not explicitly stated | G2/M phase arrest | Not explicitly stated | [5] |

Experimental Protocols